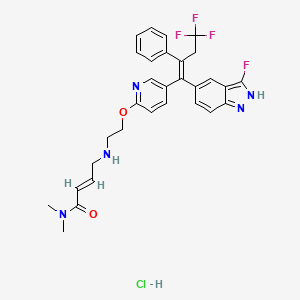

H3B-6545 hydrochloride

Description

Properties

IUPAC Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F4N5O2.ClH/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20;/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38);1H/b9-6+,28-24-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSVJVMDHBDKJL-XVBKFJSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClF4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H3B-6545 Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-6545 hydrochloride is a novel, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in preclinical and clinical settings for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of H3B-6545, supported by a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows. H3B-6545 represents a promising therapeutic agent, particularly in patient populations that have developed resistance to standard endocrine therapies.[3][4]

Core Mechanism of Action

H3B-6545 is a first-in-class SERCA that potently and selectively inactivates both wild-type and mutant estrogen receptor alpha (ERα).[5][6] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue, C530, located in the ligand-binding domain of ERα.[4][5][7] This irreversible binding locks the receptor in an antagonist conformation, thereby preventing its transcriptional activity and subsequent proliferation of ER-dependent breast cancer cells.[5][8] A key advantage of H3B-6545 is its demonstrated activity against ERα variants with mutations in the ligand-binding domain, such as Y537S and D538G, which are common mechanisms of acquired resistance to traditional endocrine therapies like aromatase inhibitors and fulvestrant (B1683766).[3][4][9]

The covalent nature of this interaction leads to a durable inhibition of ERα signaling, which is advantageous compared to non-covalent inhibitors.[10] Preclinical studies have shown that H3B-6545 is superior to fulvestrant in suppressing tumor growth in patient-derived xenograft (PDX) models harboring ERα mutations.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of H3B-6545.

Table 1: Preclinical In Vitro Efficacy

| Cell Line | ERα Status | GI50 (nM) |

| MCF7 | Wild-Type | 0.3-0.4[6] |

| HCC1428 | Wild-Type | 1.0[6] |

| BT483 | Wild-Type | 0.5[6] |

| T47D | Wild-Type | 5.2[6] |

| CAMA-1 | Wild-Type | 0.2[6] |

Table 2: Clinical Efficacy in ER+, HER2- Advanced Breast Cancer (Phase I/II Study - NCT03250676)

| Parameter | All Patients (450 mg dose) | Patients with Clonal ESR1 Y537S Mutation |

| Objective Response Rate (ORR) | 20.2%[2][11] | 32.1%[11] |

| Clinical Benefit Rate (CBR) | 41.5%[12] | 66.7% (for all ESR1 mutations)[5][13] |

| Median Progression-Free Survival (PFS) | 5.06 months[2][12] | 7.3 months[12] |

Table 3: Safety Profile - Most Common Treatment-Related Adverse Events (TRAEs) (≥10%)

| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |

| Sinus Bradycardia | 39% (asymptomatic/symptomatic, no intervention)[1][12] | 0%[14] |

| Nausea | 17%[1] | Not Reported |

| Fatigue | 16%[1] | Not Reported |

| Diarrhea | 12%[1] | Not Reported |

| Anemia | Not specified | 19%[1] |

| Creatinine Clearance Decrease | Not specified | 38%[1] |

| Hemoglobin Decrease | Not specified | 37%[1] |

| ALT Increase | Not specified | 14%[1] |

| AST Increase | Not specified | 13%[1] |

| Bilirubin Increase | Not specified | 12%[1] |

| Creatinine Increase | Not specified | 11%[1] |

| QTc Prolongation | 2% (Grade 2)[1] | 3% (Grade 3)[1] |

| Rash | 18% (all grades)[12] | 9.7%[14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of H3B-6545 are provided below.

In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of H3B-6545 in breast cancer cell lines.

-

Cell Lines: MCF7, HCC1428, BT483, T47D, and CAMA-1.[6]

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a serial dilution of H3B-6545 or vehicle control.

-

After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminescence is measured using a plate reader.

-

GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Patient-Derived Xenograft (PDX) Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of H3B-6545 in a setting that more closely recapitulates human tumor biology.

-

Models: ERαY537S-mutated human ER+ breast cancer PDX model (e.g., ST2056).[3]

-

Protocol:

-

PDX tumor fragments are implanted subcutaneously into immunocompromised mice.

-

When tumors reach a palpable size, mice are randomized into treatment groups.

-

H3B-6545 is administered orally once daily, while the comparator, fulvestrant, is administered subcutaneously once weekly.[3]

-

Exogenous estradiol (B170435) is supplemented in the drinking water to support tumor growth.[3]

-

Tumor volume and body weight are measured twice weekly.[3]

-

Mice are euthanized if they lose more than 20% of their initial body weight.[3]

-

Tumor growth inhibition is calculated and compared between treatment groups.

-

Phase I/II Clinical Trial Protocol (NCT03250676)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of H3B-6545 in patients with ER+, HER2- advanced breast cancer.[1]

-

Patient Population: Women with locally advanced or metastatic ER+, HER2- breast cancer who have progressed on standard endocrine therapy.[1][2]

-

Study Design:

-

Primary Endpoints:

-

Secondary Endpoints: Progression-free survival (PFS), clinical benefit rate (CBR), and safety.[1]

-

Assessments:

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a distinct mechanism of action that offers a promising therapeutic strategy for patients with ER+, HER2- breast cancer, including those with acquired resistance to current endocrine therapies. Its ability to irreversibly inactivate both wild-type and mutant ERα provides a durable anti-tumor response. The clinical data to date demonstrate a manageable safety profile and encouraging efficacy in a heavily pretreated patient population. Further clinical investigation is warranted to fully elucidate the therapeutic potential of H3B-6545 in the evolving landscape of breast cancer treatment.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. vjoncology.com [vjoncology.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

H3B-6545 Hydrochloride: A Technical Guide to a First-in-Class Selective Estrogen Receptor Covalent Antagonist (SERCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-6545 hydrochloride is a novel, orally bioavailable, first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth overview of H3B-6545, including its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers.[3] Endocrine therapies targeting ERα are a cornerstone of treatment for ER+ breast cancer; however, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[4] H3B-6545 represents a novel therapeutic strategy by covalently binding to and irreversibly inactivating both wild-type and mutant ERα.[2] This covalent modification offers the potential for a more durable and potent antagonist effect compared to non-covalent inhibitors.

Mechanism of Action

H3B-6545 functions as a selective and potent antagonist of ERα.[4] Its unique mechanism involves the formation of a covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain of ERα.[5] This cysteine is not conserved in other nuclear hormone receptors, contributing to the selectivity of H3B-6545.[5] The covalent attachment of H3B-6545 locks the receptor in an antagonist conformation, preventing its activation and subsequent downstream signaling, even in the presence of activating ESR1 mutations.[6][7] This irreversible inhibition leads to the suppression of ERα-mediated gene transcription and a halt in tumor cell proliferation.[4]

Preclinical Data

In Vitro Potency

H3B-6545 demonstrates potent anti-proliferative activity in various ERα-positive breast cancer cell lines, including those harboring wild-type and mutant ESR1.

| Cell Line | ERα Status | IC50 (nM) | Reference |

| MCF-7 | Wild-type | 0.3 | [4] |

| T47D | Wild-type | 5.2 | [4] |

| CAMA-1 | Wild-type | 0.2 | [4] |

| HCC1428 | Wild-type | 1.0 | [4] |

| BT483 | Wild-type | 0.5 | [4] |

In Vivo Efficacy

In preclinical xenograft models, orally administered H3B-6545 has shown superior anti-tumor activity compared to the standard-of-care agent fulvestrant (B1683766).[4][8] This enhanced efficacy is observed in both wild-type and ESR1-mutant patient-derived xenograft (PDX) models.[7][8] Furthermore, H3B-6545 has demonstrated significant activity in models resistant to CDK4/6 inhibitors.[9]

| Xenograft Model | ERα Status | Treatment | Tumor Growth Inhibition (%) | Reference |

| MCF-7 | Wild-type | H3B-6545 | Superior to fulvestrant | [1][4] |

| PDX Models | Mutant | H3B-6545 | Superior to tamoxifen (B1202) and fulvestrant | [1][8] |

| Palbociclib-resistant PDX | Wild-type & Mutant | H3B-6545 | Significant single-agent activity | [8] |

Clinical Data

Phase I/II Clinical Trial (NCT03250676)

A Phase I/II clinical trial evaluated the safety, tolerability, and efficacy of H3B-6545 in heavily pretreated women with ER+/HER2- advanced breast cancer.[10][11][12]

| Parameter | Value | Reference |

| Recommended Phase II Dose (RP2D) | 450 mg once daily | [5] |

| Objective Response Rate (ORR) in all patients at RP2D | 20.2% | [11] |

| ORR in patients with clonal ESR1 Y537S mutation | 32.1% | [11] |

| Median Progression-Free Survival (PFS) at RP2D | 4.6 months | [11] |

| Most Common Adverse Events (≥10%) | Anemia, fatigue, nausea, diarrhea | [5] |

Phase I Study in Japanese Patients (NCT04568902)

A Phase I study in Japanese patients with ER+/HER2- metastatic breast cancer demonstrated that H3B-6545 was well-tolerated and showed preliminary anti-tumor activity, particularly in patients with ESR1 mutations.[7]

| Parameter | Value | Reference |

| Tolerated Dose | 450 mg once daily | [7] |

| Objective Response Rate (ORR) | 3.0% (1 Partial Response) | [7] |

| Clinical Benefit Rate (CBR) | 33.3% | [7] |

| CBR in patients with mutant ESR1 | 66.7% | [7] |

| Most Common Adverse Events | Sinus bradycardia, anemia | [7] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MCF-7)

This protocol describes a method to assess the anti-proliferative activity of H3B-6545 in the ER+ breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS, 4 mmol/L L-glutamine, and 1x non-essential amino acids[8]

-

This compound

-

96-well plates

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of H3B-6545 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate for 5-7 days.

-

Assess cell viability using MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα Degradation

This protocol details a method to evaluate the effect of H3B-6545 on ERα protein levels.

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat cells with H3B-6545 at various concentrations for a specified time (e.g., 24 hours).

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using ECL reagent and an imaging system.

-

Quantify band intensities to determine the extent of ERα degradation.

In Vivo Xenograft Model

This protocol outlines the establishment and use of an MCF-7 xenograft model to assess the in vivo efficacy of H3B-6545.

Materials:

-

MCF-7 cells

-

Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)[8]

-

Estrogen pellets (0.72 mg, 90-day release)[8]

-

Matrigel

-

This compound formulated for oral gavage

-

Fulvestrant (control)

-

Calipers for tumor measurement

Procedure:

-

Implant mice with estrogen pellets 3 days prior to cell inoculation.[8]

-

Inject 1 x 10^7 MCF-7 cells suspended in Matrigel into the mammary fat pad of each mouse.[8]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of approximately 200 mm³, randomize mice into treatment groups.[8]

-

Administer H3B-6545 orally once daily at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[8]

-

Administer fulvestrant (e.g., 5 mg/mouse, subcutaneously, once weekly) to the control group.[8]

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a promising, first-in-class SERCA with a unique covalent mechanism of action that effectively targets both wild-type and mutant ERα. Preclinical and clinical data demonstrate its potent anti-tumor activity and manageable safety profile in heavily pretreated patients with ER+/HER2- breast cancer. The detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of H3B-6545 and the development of next-generation covalent ERα antagonists.

References

- 1. H3 Biomedicine Presents Preclinical Data on Novel ERα Antagonist at San Antonio Breast Cancer Symposium - BioSpace [biospace.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

H3B-6545 Hydrochloride: An In-Depth Technical Guide for ER-Positive Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-6545 is a first-in-class, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) demonstrating significant preclinical and clinical activity in heavily pretreated estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] By irreversibly binding to cysteine-530 of both wild-type and mutant ERα, H3B-6545 effectively inactivates the receptor, leading to potent antitumor effects, even in tumors harboring ESR1 mutations that confer resistance to standard endocrine therapies.[2][4][5][6] This technical guide provides a comprehensive overview of H3B-6545, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation.

Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer

Estrogen receptor-positive breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are the cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations, such as Y537S and D538G, lead to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective.[2] This underscores the critical need for novel therapeutic strategies that can overcome these resistance mechanisms.

H3B-6545 emerges as a promising agent designed to address this challenge. Its unique covalent mechanism of action ensures sustained and irreversible inhibition of both wild-type and mutant ERα, offering a potential new line of defense against endocrine-resistant breast cancer.[2][4]

Mechanism of Action of H3B-6545

H3B-6545 is a selective ERα covalent antagonist (SERCA) that specifically targets cysteine-530 within the ligand-binding domain of ERα.[2][4][5] This covalent interaction is irreversible and leads to the inactivation of the receptor, preventing its transcriptional activity. Unlike selective estrogen receptor degraders (SERDs) that promote the degradation of the ER protein, H3B-6545's primary mechanism is the direct and sustained inactivation of the receptor. This results in the downregulation of ER-dependent gene expression, ultimately inhibiting the proliferation of ER+ breast cancer cells. A key advantage of H3B-6545 is its potent activity against both wild-type ERα and common resistance-conferring mutants like Y537S and D538G.[2][7]

Preclinical Data

In Vitro Potency

H3B-6545 has demonstrated potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those with wild-type and mutant ESR1.

| Cell Line | ERα Status | GI50 (nM) |

| MCF7 | Wild-type | 0.3 - 0.4 |

| HCC1428 | Wild-type | 1.0 |

| BT483 | Wild-type | 0.5 |

| T47D | Wild-type | 5.2 |

| CAMA-1 | Wild-type | 0.2 |

| Data sourced from MedchemExpress.[4] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that H3B-6545 exhibits significant single-agent antitumor activity. Notably, it has demonstrated superiority over the current standard-of-care SERD, fulvestrant (B1683766), in both wild-type and ESR1-mutant patient-derived xenograft (PDX) models.[2][4][7] H3B-6545 has also shown efficacy in models resistant to CDK4/6 inhibitors.[2][8][9]

| Xenograft Model | ERα Status | Treatment | Outcome |

| MCF-7 | Wild-type | H3B-6545 | Superior efficacy to fulvestrant[4][10] |

| PDX | Y537S Mutant | H3B-6545 | Superior antitumor activity to tamoxifen (B1202) and fulvestrant[4] |

| PDX (CDK4/6i-resistant) | Wild-type & Y537S | H3B-6545 | Significant single-agent activity where fulvestrant failed[2] |

Clinical Data

H3B-6545 has been evaluated in Phase I and II clinical trials (NCT03250676, NCT04568902, NCT04288089) in heavily pretreated patients with ER+, HER2- advanced breast cancer.

Safety Profile

The recommended Phase II dose (RP2D) of H3B-6545 is 450 mg once daily. The treatment has a manageable safety profile.

| Adverse Event (Grade ≥2) | Frequency (%) |

| Anemia | 19 |

| Fatigue | 16 |

| Nausea | 17 |

| Diarrhea | 12 |

| Creatinine clearance decrease | 38 |

| Hemoglobin decrease | 37 |

| Bilirubin increase | 12 |

| ALT increase | 14 |

| AST increase | 13 |

| Creatinine increase | 11 |

| Asymptomatic sinus bradycardia (Grade 1) | 34 |

| Symptomatic sinus bradycardia (Grade 2) | 5 |

| QTcF prolongation (Grade 2 and 3) | 2 and 3 patients, respectively |

| Data from the Phase I/II study of H3B-6545 (NCT03250676) as of January 29, 2021.[1] |

Clinical Efficacy

H3B-6545 has demonstrated promising single-agent antitumor activity in a heavily pretreated patient population.

| Efficacy Endpoint | All Patients (N=94) | Patients with ESR1 Y537S Mutation (n=12) |

| Objective Response Rate (ORR) | 16.7% | 25% |

| Clinical Benefit Rate (CBR) | 38.3% | Not Reported |

| Median Progression-Free Survival (PFS) | 3.7 months | 7.3 months |

| Data from the Phase I/II study of H3B-6545 (NCT03250676) as of January 29, 2021.[1][2] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

References

- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer | MDPI [mdpi.com]

- 2. promega.com [promega.com]

- 3. Ki67 immunohistochemistry staining [bio-protocol.org]

- 4. ch.promega.com [ch.promega.com]

- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

H3B-6545 Hydrochloride: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] This document provides an in-depth technical overview of H3B-6545's mechanism of action, target engagement, and the validation of its therapeutic potential, drawing from preclinical and clinical data.

H3B-6545 represents a novel therapeutic strategy by covalently binding to estrogen receptor alpha (ERα), leading to its inactivation. This irreversible inhibition offers a durable anti-tumor effect, particularly in the context of acquired resistance to standard endocrine therapies driven by mutations in the ESR1 gene.[2]

Mechanism of Action: Covalent Antagonism of ERα

H3B-6545 potently and selectively inactivates both wild-type and mutant forms of ERα.[3] Its mechanism relies on a targeted covalent modification of a specific amino acid within the ERα ligand-binding domain.

Target Residue: H3B-6545 contains an electrophilic "warhead" that forms a covalent bond with the sulfur atom of Cysteine 530 (C530) in the ERα protein.[4] This cysteine residue is strategically located within the ligand-binding pocket but is not conserved across other nuclear hormone receptors, which contributes to the selectivity of H3B-6545.[5]

Conformational Lock: Upon covalent binding, H3B-6545 locks the ERα protein in a unique antagonist conformation.[1][6] This prevents the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes that drive tumor cell proliferation.

Activity Against Mutations: Acquired mutations in the ESR1 gene, such as Y537S and D538G, are a common mechanism of resistance to aromatase inhibitors. These mutations lead to a constitutively active ERα that promotes tumor growth in the absence of estrogen. H3B-6545 has demonstrated potent activity against these clinically relevant ERα mutants, offering a therapeutic option for patients with resistant disease.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for H3B-6545 from preclinical and clinical studies.

Table 1: In Vitro Cellular Potency

| Cell Line | ERα Status | GI₅₀ (nM) |

| MCF7 | Wild-Type | 0.3 - 0.4 |

| HCC1428 | Wild-Type | 1.0 |

| BT483 | Wild-Type | 0.5 |

| T47D | Wild-Type | 5.2 |

| CAMA-1 | Wild-Type | 0.2 |

Data sourced from MedChemExpress compilation.[1]

Table 2: Phase I/II Clinical Trial Efficacy (NCT03250676)

| Patient Cohort (ER+, HER2- mBC) | Recommended Phase II Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| All Patients | 450 mg QD | 16.4% | 39.7% |

| Patients with ESR1 Y537S Mutation | 450 mg QD | 30.0% | Not Reported |

Data from a Phase I/II study in the US and Europe.[7]

Table 3: Phase I Clinical Trial Efficacy in Japanese Patients (NCT04568902)

| Patient Cohort (ER+, HER2- mBC) | Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| Overall Population | 450 mg QD | 3.0% | 33.3% |

| Patients with ESR1 Mutation | 450 mg QD | 1 PR in 12 patients | 66.7% |

Data from a Phase I study in a heavily pretreated Japanese patient population.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to validate the target engagement and efficacy of H3B-6545.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This protocol outlines a general workflow to confirm the covalent binding of H3B-6545 to recombinant ERα protein.

Objective: To determine if H3B-6545 forms a covalent adduct with ERα by measuring the mass shift of the intact protein.

Materials:

-

Purified recombinant human ERα protein

-

H3B-6545 hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)

-

C4 reverse-phase LC column

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of H3B-6545 in DMSO. Serially dilute in assay buffer to the desired final concentrations.

-

Incubation: In a microcentrifuge tube, incubate purified ERα protein (e.g., 5 µM) with H3B-6545 (e.g., 10-50 µM) in assay buffer. Include a vehicle control (DMSO only). Incubate at room temperature for 1-2 hours.

-

Sample Preparation for LC-MS: Quench the reaction by adding 0.1% formic acid.

-

LC-MS Analysis:

-

Inject the sample onto the C4 reverse-phase column.

-

Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

-

Analyze the eluent by electrospray ionization (ESI) mass spectrometry.

-

-

Data Analysis:

-

Deconvolute the resulting multi-charged ion spectra to determine the molecular weight of the intact protein.

-

Compare the mass of the ERα protein from the vehicle control sample to the H3B-6545-treated sample.

-

A mass increase in the treated sample corresponding to the molecular weight of H3B-6545 confirms covalent adduct formation.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To demonstrate that H3B-6545 binds to and stabilizes ERα in intact cells.

Materials:

-

ERα-positive breast cancer cells (e.g., MCF7)

-

Cell culture medium and supplements

-

This compound and DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR machine or heating blocks

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against ERα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture MCF7 cells to ~80% confluency. Treat cells with various concentrations of H3B-6545 or vehicle (DMSO) for a defined period (e.g., 2-4 hours).

-

Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis:

-

Collect the supernatant (soluble protein fraction).

-

Determine protein concentration and normalize samples.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ERα primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensity for ERα at each temperature for both vehicle- and H3B-6545-treated samples.

-

Plot the percentage of soluble ERα remaining as a function of temperature to generate a "melting curve."

-

A shift of the melting curve to higher temperatures in the H3B-6545-treated samples indicates target stabilization and thus, engagement.

-

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of H3B-6545 in a mouse xenograft model of ER+ breast cancer.

Objective: To assess the ability of H3B-6545 to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., female BALB/c nude or NSG)

-

ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) tissue

-

Matrigel

-

Estradiol (B170435) pellets (for estrogen supplementation)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal scales

Procedure:

-

Model Establishment:

-

If using MCF7 cells, mix cells with Matrigel and subcutaneously implant into the flank of the mice.

-

Implant an estradiol pellet subcutaneously to support the growth of estrogen-dependent tumors.

-

Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

-

-

Randomization and Dosing:

-

Measure tumor volumes and randomize mice into treatment groups (e.g., vehicle control, H3B-6545 at various doses).

-

Administer H3B-6545 or vehicle daily via oral gavage.

-

-

Monitoring:

-

Measure tumor volumes with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status daily.

-

-

Study Endpoint:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined maximum size.

-

Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

H3B-6545 is a selective ERα covalent antagonist that demonstrates a potent and durable mechanism of action against both wild-type and mutant forms of its target. Through covalent modification of Cysteine 530, it effectively inactivates ERα, leading to the inhibition of tumor cell proliferation. Rigorous preclinical validation using biochemical, cellular, and in vivo models has established its target engagement and anti-tumor efficacy. Clinical studies have further demonstrated its potential as a valuable therapeutic option for patients with heavily pretreated, ER-positive, HER2-negative advanced breast cancer, particularly those harboring ESR1 mutations that confer resistance to standard endocrine therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for understanding and further investigating this promising therapeutic agent.

References

- 1. domainex.co.uk [domainex.co.uk]

- 2. news-medical.net [news-medical.net]

- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

Covalent Binding Kinetics of H3B-6545 Hydrochloride to Estrogen Receptor Alpha (ERα): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding kinetics of H3B-6545 hydrochloride to Estrogen Receptor Alpha (ERα). H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent and selective activity against both wild-type and mutant forms of ERα, a key driver in the majority of breast cancers.[1][2][3] This document details the quantitative kinetic parameters, in-depth experimental protocols for their determination, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to H3B-6545 and its Mechanism of Action

H3B-6545 represents a significant advancement in endocrine therapy. It is designed to overcome the limitations of existing treatments by forming a permanent, covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of ERα.[1][3] This cysteine is unique to ERα and is not present in other nuclear hormone receptors, contributing to the high selectivity of H3B-6545.[2] By covalently binding to ERα, H3B-6545 effectively and irreversibly inactivates the receptor, leading to a durable blockade of estrogen-driven signaling pathways that promote tumor growth.[1][3] This covalent mechanism of action confers advantages over non-covalent inhibitors, including prolonged target engagement and efficacy against mutations that confer resistance to traditional endocrine therapies.

Quantitative Covalent Binding Kinetics

The interaction of a covalent inhibitor with its target is a two-step process. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I) with an affinity defined by the inhibition constant (Ki). Subsequently, a covalent bond is formed, leading to an inactivated enzyme (E-I) at a specific rate (kinact). The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki.

While specific Ki and kinact values for H3B-6545 are not publicly available in the reviewed literature, the observed rate of covalent modification (kobs) has been determined using a tritiated form of H3B-6545 ([³H]H3B-6545).

Table 1: Observed Rate of Covalent Engagement of [³H]H3B-6545 with ERα

| ERα Variant | kobs (s⁻¹) |

| Wild-Type (WT) | (1.2 ± 0.2) x 10⁻³ |

| Y537S Mutant | (1.7 ± 0.3) x 10⁻³ |

Data sourced from a study monitoring ³H-protein labeling.[4]

The similar kobs values for both wild-type and the constitutively active Y537S mutant suggest that H3B-6545 is effective against common resistance mutations.

Experimental Protocols

The characterization of the covalent binding kinetics of H3B-6545 to ERα involves a series of specialized biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Radiolabeled Ligand Binding Assay for Determining kobs

This assay directly measures the rate of covalent bond formation by quantifying the amount of radiolabeled inhibitor that becomes irreversibly attached to the target protein over time.

Materials:

-

Purified recombinant human ERα (wild-type and mutant forms)

-

[³H]this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing purified ERα in the assay buffer.

-

Initiate the binding reaction by adding a known concentration of [³H]H3B-6545 to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding ice-cold 10% TCA. This precipitates the protein, including the covalently bound radioligand.

-

Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Wash the filters extensively with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Plot the amount of covalently bound [³H]H3B-6545 as a function of time.

-

Determine the observed rate constant (kobs) by fitting the data to a one-phase association exponential curve using non-linear regression analysis.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful tool to confirm the formation of a covalent bond and to identify the site of modification.

Materials:

-

Purified recombinant human ERα

-

This compound

-

Incubation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Quenching/denaturing solution (e.g., 0.1% formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate purified ERα with an excess of H3B-6545 in the incubation buffer for a sufficient period to allow for covalent modification.

-

Quench the reaction and denature the protein by adding the quenching/denaturing solution.

-

Inject the sample into the LC-MS system. The liquid chromatography step is used to desalt the sample.

-

Acquire the mass spectrum of the intact protein.

-

Compare the mass of the H3B-6545-treated ERα with the mass of the untreated ERα. An increase in mass corresponding to the molecular weight of H3B-6545 confirms the formation of a covalent adduct.

-

To identify the specific residue modified, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides.

Jump Dilution Assay for Determining Reversibility and Residence Time

This assay is used to assess the reversibility of inhibitor binding. For a covalent inhibitor, it is expected to show irreversible binding.

Materials:

-

Purified recombinant human ERα

-

This compound

-

A fluorescently labeled ERα ligand (e.g., fluorescein-labeled estradiol)

-

Assay Buffer

-

Plate reader capable of measuring fluorescence polarization or a similar binding-sensitive signal.

Procedure:

-

Pre-incubate a high concentration of ERα with a saturating concentration of H3B-6545 to allow for the formation of the covalent complex.

-

Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a larger volume of assay buffer containing the fluorescently labeled ligand.

-

Monitor the fluorescence signal over time.

-

For a reversible inhibitor, the signal would change as the inhibitor dissociates and is replaced by the fluorescent ligand. For an irreversible covalent inhibitor like H3B-6545, no significant change in signal is expected after the initial binding event, indicating a very long or infinite residence time.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: ERα signaling pathway and its inhibition by the covalent antagonist H3B-6545.

Experimental Workflow for kinact/Ki Determination

Caption: Two-step mechanism of covalent inhibition and the workflow for determining kinetic parameters.

Logical Relationship of Experimental Data

Caption: Integration of data from multiple assays to build a comprehensive kinetic profile.

Conclusion

H3B-6545 is a potent and selective covalent antagonist of ERα that demonstrates efficacy against both wild-type and mutant forms of the receptor. The covalent mechanism of action, confirmed by mass spectrometry and kinetic assays, results in irreversible inhibition and prolonged target engagement. While the specific values for kinact and Ki are not yet publicly available, the observed rate of covalent modification highlights the rapid and efficient inactivation of ERα by H3B-6545. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding kinetics of H3B-6545 and other covalent inhibitors, which is crucial for the continued development of this promising class of therapeutics for estrogen receptor-positive breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Journey of H3B-6545 Hydrochloride: A Selective Estrogen Receptor Covalent Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the preclinical discovery and development of H3B-6545 hydrochloride, a first-in-class, orally available, selective estrogen receptor covalent antagonist (SERCA). Developed for the treatment of estrogen receptor (ER)-positive breast cancer, H3B-6545 has demonstrated potent and selective activity against both wild-type and mutant forms of the estrogen receptor alpha (ERα), a key driver of breast cancer progression. This document details the mechanism of action, discovery, in vitro and in vivo pharmacology, and pharmacokinetics of H3B-6545, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Addressing Unmet Needs in ER-Positive Breast Cancer

Estrogen receptor-positive breast cancer is the most common subtype of the disease, and endocrine therapies that target ERα signaling are a cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive activation of the receptor, rendering existing treatments less effective.[1] H3B-6545 was designed to overcome this challenge by covalently binding to a specific cysteine residue (C530) within the ERα ligand-binding domain, a feature not present in other nuclear hormone receptors.[2] This unique mechanism of action allows H3B-6545 to effectively inactivate both wild-type and mutant ERα, offering a promising new therapeutic strategy for patients with endocrine-resistant breast cancer.[1][2]

Mechanism of Action: Covalent Inactivation of ERα

H3B-6545 is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to cysteine 530 (C530) in the ligand-binding domain of ERα. This covalent modification enforces a unique antagonist conformation, effectively shutting down receptor activity. This distinct mechanism differentiates H3B-6545 from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[1] The high selectivity for ERα is achieved by targeting a cysteine residue that is not conserved in other nuclear hormone receptors.[1]

Figure 1: Mechanism of action of H3B-6545.

Discovery and Optimization

The discovery of H3B-6545 was guided by a structure-based drug design approach.[1] The development process began with a precursor compound, H3B-5942, a covalent ERα antagonist.[3] To enhance potency and overcome potential resistance mechanisms, such as mutations at the C530 binding site, the core scaffold of H3B-5942 was optimized.[3] This medicinal chemistry effort led to the identification of H3B-6545, which demonstrated improved potency against both wild-type and mutant ERα, including in the context of C530 mutations.[3]

References

H3B-6545 Hydrochloride: A Technical Guide to Overcoming Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene. H3B-6545 hydrochloride is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to address this critical unmet need. By forming an irreversible covalent bond with cysteine 530 (C530) in the ERα ligand-binding domain, H3B-6545 potently inactivates both wild-type and mutant forms of the receptor. This unique mechanism of action leads to sustained receptor inactivation and suppression of estrogen-driven tumor growth, even in the context of mutations that confer resistance to standard-of-care endocrine agents. Preclinical and clinical studies have demonstrated the significant anti-tumor activity of H3B-6545 in heavily pretreated, endocrine-resistant ER+ breast cancer, including tumors harboring ESR1 mutations. This technical guide provides an in-depth overview of H3B-6545, its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction: The Challenge of Endocrine Resistance

Approximately 70% of breast cancers express the estrogen receptor (ER), making endocrine therapy a primary treatment modality.[1][2] These therapies, which include selective ER modulators (SERMs) like tamoxifen, aromatase inhibitors (AIs), and selective ER degraders (SERDs) like fulvestrant (B1683766), have significantly improved patient outcomes.[1][3] However, the development of innate or acquired resistance remains a major clinical challenge.[4][5]

One of the key mechanisms of acquired resistance is the emergence of activating mutations in the ESR1 gene, which are found in up to 30-40% of patients with metastatic ER+ breast cancer who have progressed on prior endocrine therapy.[4][6][7] These mutations, such as Y537S and D538G, lead to ligand-independent constitutive activation of ERα, rendering therapies that target estrogen production or competitively inhibit estrogen binding less effective.[1][8] While fulvestrant, a SERD, can degrade the ERα protein, its clinical efficacy can be limited by suboptimal pharmacological properties and the presence of resistant ESR1 mutations.[9] This has driven the development of next-generation endocrine therapies with novel mechanisms of action to overcome these resistance pathways.

This compound: A Novel Selective Estrogen Receptor Covalent Antagonist (SERCA)

H3B-6545 is an orally administered small molecule that represents a new class of ERα antagonists known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[10][11][12]

Mechanism of Action

Unlike reversible inhibitors, H3B-6545 is designed to form a specific and irreversible covalent bond with cysteine 530 (C530) within the ligand-binding domain of ERα.[1][6][13][14] This covalent modification achieves potent and sustained inactivation of both wild-type (ERα-WT) and mutant ERα (ERα-MUT).[4][7][15] The key features of its mechanism are:

-

Covalent Inhibition: By forming a stable, covalent bond, H3B-6545 effectively locks the receptor in an inactive, antagonistic conformation.[14] This prevents the conformational changes required for transcriptional activation, even in the absence of estrogen.

-

Broad Activity against Wild-Type and Mutant ERα: The covalent targeting of C530 allows H3B-6545 to be potent against both wild-type ERα and a range of clinically relevant activating mutants, including Y537S, which is notoriously difficult to treat.[4][6][15]

-

Sustained Target Engagement: The irreversible nature of the binding leads to prolonged inhibition of ERα signaling, which may translate to more durable anti-tumor responses compared to reversible antagonists.[14]

Preclinical Data

H3B-6545 has demonstrated robust anti-tumor activity in a wide range of preclinical models of ER+ breast cancer, including those resistant to standard-of-care therapies.

In Vitro Potency

H3B-6545 potently inhibits the proliferation of ERα-positive breast cancer cell lines, with GI50 values in the low nanomolar range.[11][12] Its efficacy is maintained across cell lines with both wild-type and mutant ESR1.

| Cell Line | ERα Status | GI50 (nM) |

| MCF7 | WT | 0.3 - 0.4 |

| T47D | WT | 5.2 |

| CAMA-1 | WT | 0.2 |

| HCC1428 | WT | 1.0 |

| BT483 | WT | 0.5 |

| Data sourced from MedchemExpress and GlpBio product descriptions.[11][12] |

In Vivo Efficacy

In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have confirmed the potent anti-tumor activity of H3B-6545. It has shown superiority over fulvestrant, particularly in models with ESR1 mutations and those resistant to CDK4/6 inhibitors.[4][7][9][16]

-

Superiority over Fulvestrant: In xenograft models representing both ERα-WT and ERα-Y537S breast cancer, H3B-6545 demonstrated significant single-agent anti-tumor activity that was superior to fulvestrant.[1][13][16]

-

Activity in CDK4/6i-Resistant Models: H3B-6545 retains its anti-tumor efficacy in models that have developed resistance to the combination of endocrine therapy and CDK4/6 inhibitors (e.g., palbociclib), a setting where fulvestrant shows limited activity.[4][7][15][16]

Clinical Development and Data

H3B-6545 has undergone extensive clinical evaluation in patients with advanced ER+, HER2- breast cancer. The pivotal phase I/II trial (NCT03250676) has provided key insights into its safety and efficacy.[4][6][17][18]

Phase I/II Study (NCT03250676)

This multicenter, open-label study evaluated H3B-6545 in heavily pretreated women with ER+, HER2- metastatic breast cancer who had progressed on prior therapies.[6][19]

-

Recommended Phase II Dose (RP2D): The RP2D was determined to be 450 mg administered orally once daily.[15][17][19]

-

Safety Profile: H3B-6545 has a manageable safety profile. The most common treatment-related adverse events include asymptomatic sinus bradycardia, rash, diarrhea, nausea, and fatigue.[17][20][21]

-

Efficacy in a Heavily Pretreated Population: The study demonstrated promising single-agent anti-tumor activity in a population where 97% of patients had received prior treatment with a CDK4/6 inhibitor.[20]

Clinical Efficacy Data

The clinical activity of H3B-6545 has been particularly notable in patients with ESR1 mutations.

| Population | Endpoint | Result | 95% CI |

| All patients at 450 mg (n=94) | ORR | 20.2% | 12.6% - 29.8% |

| Patients with clonal ESR1 Y537S mutation | ORR | 32.1% | 15.9% - 52.4% |

| All patients at 450 mg | Median PFS | 4.6 months | 3.5 - 6.7 months |

| Patients with clonal ESR1 Y537S mutation | Median PFS | 7.3 months | - |

| Japanese Patients (n=33, NCT04568902) | ORR | 3.0% | 0.1% - 15.8% |

| Japanese Patients (n=33) | CBR | 33.3% | 18.0% - 51.8% |

| Japanese Patients with mutant ESR1 (n=12) | CBR | 66.7% | - |

| ORR: Objective Response Rate; PFS: Progression-Free Survival; CBR: Clinical Benefit Rate. Data from NCT03250676 and NCT04568902 studies.[15][16][19][21][22] |

Combination Therapy

Given the central role of CDK4/6 inhibitors, H3B-6545 is also being evaluated in combination with palbociclib (B1678290) (NCT04288089).[4][23][24] Preliminary results from the phase 1b study show that the combination is well-tolerated and demonstrates encouraging anti-tumor activity in heavily pretreated patients.[24][25] In a cohort of response-evaluable patients receiving H3B-6545 300 mg plus palbociclib 100 mg, the ORR was 33% (2 partial responses) and 67% had stable disease.[24]

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize SERCAs like H3B-6545.

In Vitro Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

-

Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound and control compounds (e.g., fulvestrant, tamoxifen) in the appropriate vehicle (e.g., DMSO). Treat the cells with the compounds for 3 to 5 days.

-

Viability Assessment: After the incubation period, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which measures ATP content or metabolic activity, respectively.

-

Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to vehicle-treated controls and plot the results as a dose-response curve to calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Western Blot for ERα Degradation

This protocol is used to assess the ability of a compound to induce the degradation of the ERα protein.

-

Cell Treatment: Plate ER+ cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of H3B-6545, fulvestrant (as a positive control for degradation), and vehicle for 24 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Patient-Derived Xenograft (PDX) Efficacy Study

PDX models are crucial for evaluating drug efficacy in a system that more closely recapitulates human tumor biology.

-

Model Propagation: Implant tumor fragments from a well-characterized ER+ PDX model (e.g., harboring an ESR1 Y537S mutation) subcutaneously into immunocompromised mice (e.g., NSG mice).[4]

-

Study Enrollment: When tumors reach a pre-determined volume (e.g., 150-250 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, H3B-6545 30 mg/kg QD, Fulvestrant 50 mg/kg QW).[4]

-

Dosing and Monitoring: Administer H3B-6545 orally once daily and fulvestrant subcutaneously once weekly.[4] Measure tumor volume with calipers and monitor mouse body weight twice weekly as a measure of toxicity.[4]

-

Estradiol (B170435) Supplementation: For some models, exogenous estradiol may be supplemented in the drinking water to support tumor growth.[4]

-

Endpoint Analysis: Continue the study for a defined period or until tumors in the control group reach a maximum size. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.

-

Ethical Considerations: All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[4]

Conclusion and Future Directions

This compound is a promising, first-in-class oral SERCA that has demonstrated significant preclinical and clinical activity in endocrine-resistant ER+ breast cancer. Its unique covalent mechanism of action allows it to potently inhibit both wild-type and mutant ERα, leading to durable anti-tumor responses in heavily pretreated patients, including those with challenging ESR1 mutations and resistance to CDK4/6 inhibitors.[4][7][9][15]

Ongoing and future studies will continue to define the role of H3B-6545 in the treatment landscape of ER+ breast cancer, both as a monotherapy and in combination with other targeted agents.[16][26] The compelling data generated to date support the continued development of H3B-6545 as a novel therapeutic option for patients who have exhausted standard endocrine treatment strategies.[4][7][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selective estrogen receptor degraders (SERDs) and covalent antagonists (SERCAs): a patent review (July 2021-December 2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.cn [glpbio.cn]

- 13. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 20. ascopubs.org [ascopubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. ascopubs.org [ascopubs.org]

- 26. hematologyandoncology.net [hematologyandoncology.net]

Structural Basis for H3B-6545 Hydrochloride's Covalent Inhibition of Estrogen Receptor Alpha (ERα): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, remains a critical therapeutic target. However, the efficacy of endocrine therapies is often limited by acquired resistance, frequently driven by mutations in the ESR1 gene, which encodes ERα. These mutations, particularly in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent receptor activation, rendering standard antagonists less effective. H3B-6545 hydrochloride is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to overcome these resistance mechanisms by forming an irreversible covalent bond with ERα, ensuring sustained target inhibition.[1][2] This technical guide delineates the structural and molecular underpinnings of H3B-6545's mechanism of action, its efficacy against both wild-type and mutant ERα, and the experimental methodologies used to characterize this novel therapeutic agent.

Mechanism of Covalent Inhibition

H3B-6545 was developed through structure-based drug design to potently and irreversibly inhibit both wild-type (WT) and mutant forms of ERα.[3][4] The key to its mechanism lies in its ability to form a covalent bond with a specific cysteine residue, Cysteine 530 (C530), located within the ERα LBD.[5][6][7] This cysteine is not present in other nuclear hormone receptors, providing a basis for the high selectivity of H3B-6545.[5]

Upon binding to the ligand pocket, the electrophilic acrylamide (B121943) "warhead" of H3B-6545 is positioned to react with the thiol group of C530. This reaction forms a permanent, irreversible bond that locks the receptor in a unique antagonist conformation.[3][8] This covalent modification effectively inactivates the receptor, preventing the conformational changes required for coactivator recruitment and downstream transcriptional activation, thereby inhibiting the growth and survival of ERα-dependent cancer cells.[5][9] This mechanism is effective even against constitutively active mutants, such as Y537S, which are a common cause of resistance to conventional endocrine therapies.[2][9]

Figure 1: ERα signaling and H3B-6545's covalent inhibition mechanism.

Structural Basis of Inhibition: Crystallographic Insights

The precise molecular interactions underpinning H3B-6545's activity have been elucidated by X-ray crystallography. The co-crystal structure of H3B-6545 bound to the ligand-binding domain of the clinically relevant ERα Y537S mutant reveals how the molecule occupies the hydrophobic ligand pocket and enforces an antagonist conformation.[3] The structure confirms the covalent linkage to C530 and shows how the antagonist conformation is stabilized, preventing the alignment of Helix 12, which is essential for coactivator binding and receptor activation.[3]

Figure 2: Generalized workflow for determining the co-crystal structure.

Quantitative Analysis of H3B-6545 Activity

The potency and covalent nature of H3B-6545 have been quantified through various biochemical and cell-based assays.

In Vitro Cell Proliferation

H3B-6545 demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those with wild-type and mutant ERα.

| Cell Line | ERα Status | GI₅₀ (nM) |

| MCF7 | Wild-type | 0.3 - 0.4 |

| T47D | Wild-type | 5.2 |

| CAMA-1 | Wild-type | 0.2 |

| HCC1428 | Wild-type | 1.0 |

| BT483 | Wild-type | 0.5 |

| Data sourced from MedchemExpress.[8] |

Kinetics of Covalent Modification

The rate of covalent bond formation with ERα has been measured using tritiated H3B-6545, confirming rapid and efficient target engagement.

| ERα Variant | kobs (x 10⁻³ s⁻¹) |

| ERα Wild-Type | 1.2 ± 0.2 |

| ERα Y537S Mutant | 1.7 ± 0.3 |

| Data sourced from a study on the preclinical activity of H3B-6545.[3] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models demonstrate that H3B-6545 has properties suitable for an oral therapeutic.

| Species | Terminal Half-life (t₁₂) | Plasma Protein Binding |

| Rat | 2.4 hours | 99.5 - 99.8% |

| Monkey | 4.0 hours | 99.5 - 99.8% |

| Data sourced from a study on the nonclinical pharmacokinetics of H3B-6545.[10] |

Clinical Efficacy (Phase I/II Data)

Early-phase clinical trials in heavily pretreated patients with ER+/HER2- metastatic breast cancer have shown promising anti-tumor activity.

| Patient Population | Endpoint | Value |

| All Patients (450 mg dose) | Objective Response Rate (ORR) | 16.4% |

| ESR1 Y537S Mutant | Objective Response Rate (ORR) | 30.0% |

| All Patients (450 mg dose) | Clinical Benefit Rate (CBR) | 39.7% |

| All Patients (450 mg dose) | Median Progression-Free Survival (PFS) | 3.8 months |

| Data compiled from published results of the NCT03250676 study.[9][11][12] |

Experimental Protocols

Protein Expression and Purification for Crystallography

-

Cloning and Expression: The human ERα LBD (residues 307-554) with the Y537S mutation is cloned into a pET-28a vector with an N-terminal His-tag and a TEV protease cleavage site. The construct is expressed in E. coli BL21(DE3) cells.

-

Cell Lysis and Affinity Chromatography: Cells are harvested, lysed by sonication, and the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with TEV protease. The protein solution is then passed back over a Ni-NTA column to remove the cleaved tag and any uncleaved protein. Final purification is achieved by size-exclusion chromatography.

X-ray Crystallography

-

Complex Formation: Purified ERα Y537S LBD is incubated with a molar excess of this compound overnight at 4°C to ensure complete covalent modification.

-

Crystallization: The protein-ligand complex is concentrated and subjected to vapor diffusion crystallization screening using various commercially available screens. Crystals are grown and optimized.

-

Data Collection and Processing: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are indexed, integrated, and scaled using appropriate software (e.g., XDS or HKL2000).

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined ERα LBD structure as a search model. The model is then refined against the experimental data, and the ligand is built into the electron density map.

Cell Viability (GI₅₀) Assay

-

Cell Plating: Breast cancer cell lines are seeded into 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment and incubated overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for a period of 6 days.[10]

-

Viability Measurement: Cell viability is assessed using a metabolic assay, such as the reduction of resazurin (B115843) or a tetrazolium salt (e.g., MTS, MTT). For resazurin, the reagent is added to the wells, incubated for 1-4 hours, and fluorescence (e.g., 560 nm excitation / 590 nm emission) is measured.

-

Data Analysis: The fluorescence or absorbance readings are normalized to the vehicle-treated controls. The GI₅₀ (concentration causing 50% growth inhibition) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Covalent Engagement Kinetics Assay

-

Reaction Setup: Purified ERα protein (WT or mutant) is incubated with a tritiated version of H3B-6545 at a specific concentration and temperature (e.g., room temperature).[3]

-

Time Course Sampling: At various time points, aliquots of the reaction are taken.

-

Quenching and Precipitation: The reaction is quenched (e.g., by dilution in 0.1% formic acid) and the protein is denatured and precipitated (e.g., with trichloroacetic acid).[3]

-

Quantification: The protein pellet is washed to remove unbound radiolabeled compound, then resolubilized. The amount of tritium (B154650) incorporated into the protein is quantified by liquid scintillation counting.

-

Data Analysis: The amount of covalently bound protein over time is plotted, and the observed rate constant (kobs) is determined by fitting the data to a one-phase association model.[3]

Conclusion

This compound represents a significant advancement in the targeting of ERα in breast cancer. Its covalent mechanism of action provides potent and sustained inhibition of both wild-type and clinically important mutant forms of the receptor, which are a major driver of therapy resistance. The structural basis for this irreversible antagonism has been clearly defined through X-ray crystallography, providing a blueprint for its potent activity. Supported by robust preclinical data and promising early clinical results, H3B-6545 stands as a compelling therapeutic candidate for patients with ER-positive breast cancer, particularly those who have developed resistance to standard endocrine therapies.[4]

References

- 1. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A ternary switch model governing ERα ligand binding domain conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trial of H3B-6545, in Women With Locally Advanced or Metastatic Estrogen Receptor-positive, HER2 Negative Breast Cancer [clin.larvol.com]

- 12. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

H3B-6545 Hydrochloride: A Technical Overview of Preclinical and Clinical Anti-Tumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

H3B-6545 hydrochloride is a pioneering, orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides an in-depth analysis of its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.

Mechanism of Action

H3B-6545 represents a novel class of ERα antagonists. It selectively and covalently binds to cysteine 530 (C530) on the estrogen receptor alpha (ERα), a residue unique to this nuclear hormone receptor.[1][2][3] This irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][4][5] The covalent nature of this interaction provides a durable and potent antagonism, which is a key differentiator from non-covalent selective estrogen receptor degraders (SERDs).[2]

In Vitro Anti-Tumor Activity

H3B-6545 has demonstrated potent inhibition of cell proliferation across a panel of ERα-positive breast cancer cell lines. The half-maximal growth inhibition (GI₅₀) values highlight its efficacy against various backgrounds.

| Cell Line | GI₅₀ (nM) |

| MCF7 | 0.3 - 0.4 |

| HCC1428 | 1.0 |

| BT483 | 0.5 |

| T47D | 5.2 |

| CAMA-1 | 0.2 |

Table 1: In Vitro Proliferation Inhibition by H3B-6545 in ERα-Positive Breast Cancer Cell Lines. [5]

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of H3B-6545 is typically assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

In Vivo Anti-Tumor Activity